(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile
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Overview
Description
2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H11NO2S It is known for its unique spirocyclic structure, which includes an oxo group, an oxa group, and a thia group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Material Science: The unique spirocyclic structure of the compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile involves its interaction with molecular targets in cells. The compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It interacts with proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation and induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
1-thia-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxo and oxa groups present in 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile.
Thiazolopyrimidine: Another related compound that has shown potential in medicinal chemistry, particularly as an anticancer agent.
1,3,4-thiadiazole: This compound contains a thiadiazole ring and has been studied for its anticancer properties.
Uniqueness
2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is unique due to its combination of oxo, oxa, and thia groups within a spirocyclic structure
Properties
CAS No. |
138352-21-3 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C10H11NO2S/c11-7-4-8-10(13-9(12)14-8)5-2-1-3-6-10/h4H,1-3,5-6H2 |
InChI Key |
PHKNCOGQLPENIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC#N)SC(=O)O2 |
Origin of Product |
United States |
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